molecular formula C12H15NO4 B3033557 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid CAS No. 1052722-09-4

2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid

Cat. No.: B3033557
CAS No.: 1052722-09-4
M. Wt: 237.25
InChI Key: JEGZRJUYUOURGW-UHFFFAOYSA-N
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Description

The compound “2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid” is an organic compound that contains functional groups such as an acetylaminophenoxy group and a carboxylic acid group . These functional groups could potentially give the compound interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The acetylaminophenoxy group could potentially participate in hydrogen bonding, while the carboxylic acid group could contribute to the compound’s acidity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could contribute to the compound’s acidity, solubility in water, and boiling point .

Mechanism of Action

The mechanism of action of a compound generally refers to its behavior in a biological context. Without specific studies or data, it’s challenging to predict the exact mechanism of action of this compound .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

Properties

IUPAC Name

2-(3-acetamidophenoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-9-5-4-6-10(7-9)17-12(2,3)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGZRJUYUOURGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid ethyl ester (0.6 g, 2.2 mmol) was dissolved in THF (20 ml) and a solution of lithium hydroxide (0.33 g, 7.9 mmol) in water (5.8 ml) was added. The reaction mixture was allowed to stir at RT for 24 h. The solvent was removed under reduced pressure and the aqueous layer was extracted with EtOAc (10 ml). Aqueous layer was basified (pH˜5) with 1 N HCl at 0° C., extracted in EtOAc (2×50 ml) dried over Na2SO4 and concentrated under reduced pressure to afford the acid (0.45 g, 85%). 1H NMR (400 MHz, CDCl3): 1.61 (s, 6H), 2.11 (d, J=6.4 Hz, 3H), 4.65 (brs, 3H), 6.68 (d, J=8.0 Hz, 1H), 7.07 (d, J=8.0 Hz, 1H), 7.17 (t, J=8.0 Hz, 1H), 7.29 (s, 1H), 7.60 (s, 1H); MS (EI) m/z: 238.1 (M+1).
Name
2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid ethyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
Quantity
5.8 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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